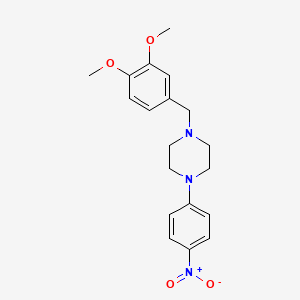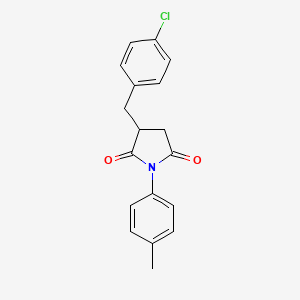
3-(2-bromophenoxy)-N-(tert-butyl)-1-propanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-bromophenoxy)-N-(tert-butyl)-1-propanamine, also known as BPP, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. BPP belongs to the class of beta-adrenergic receptor antagonists and has been studied for its potential use in treating a variety of medical conditions.
Mécanisme D'action
3-(2-bromophenoxy)-N-(tert-butyl)-1-propanamine works by blocking the beta-adrenergic receptors, which reduces the activity of the sympathetic nervous system. This results in a decrease in heart rate, blood pressure, and cardiac output. 3-(2-bromophenoxy)-N-(tert-butyl)-1-propanamine also has anti-inflammatory properties and has been shown to inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
3-(2-bromophenoxy)-N-(tert-butyl)-1-propanamine has been shown to have a variety of biochemical and physiological effects. It reduces heart rate and blood pressure, which can be beneficial in treating hypertension and heart failure. 3-(2-bromophenoxy)-N-(tert-butyl)-1-propanamine also has anti-inflammatory properties and has been shown to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-bromophenoxy)-N-(tert-butyl)-1-propanamine has several advantages for lab experiments. It is relatively easy to synthesize and has been well-studied, which makes it a useful tool for researchers. However, 3-(2-bromophenoxy)-N-(tert-butyl)-1-propanamine also has some limitations. It can be difficult to obtain in large quantities, and its effects can vary depending on the dosage and administration method.
Orientations Futures
There are several potential future directions for research on 3-(2-bromophenoxy)-N-(tert-butyl)-1-propanamine. One area of interest is its potential use in treating cancer. Further studies are needed to determine the optimal dosage and administration method for 3-(2-bromophenoxy)-N-(tert-butyl)-1-propanamine in cancer treatment. Another area of interest is its potential use in treating other medical conditions such as hypertension and heart failure. Additional research is needed to determine the safety and efficacy of 3-(2-bromophenoxy)-N-(tert-butyl)-1-propanamine in these applications. Finally, further studies are needed to understand the mechanism of action of 3-(2-bromophenoxy)-N-(tert-butyl)-1-propanamine and its effects on the body.
Méthodes De Synthèse
The synthesis of 3-(2-bromophenoxy)-N-(tert-butyl)-1-propanamine involves the reaction of 2-bromophenol with tert-butylamine and 1-bromo-3-chloropropane. The reaction is carried out in a solvent such as dichloromethane and requires careful monitoring of temperature and reaction time to ensure optimal yield.
Applications De Recherche Scientifique
3-(2-bromophenoxy)-N-(tert-butyl)-1-propanamine has been studied for its potential use in treating various medical conditions such as hypertension, heart failure, and asthma. It acts as a beta-blocker by blocking the beta-adrenergic receptors, which reduces the activity of the sympathetic nervous system. 3-(2-bromophenoxy)-N-(tert-butyl)-1-propanamine has also been studied for its potential use in treating cancer, as it has been shown to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
N-[3-(2-bromophenoxy)propyl]-2-methylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO/c1-13(2,3)15-9-6-10-16-12-8-5-4-7-11(12)14/h4-5,7-8,15H,6,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGXBXKUZJBFMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCCOC1=CC=CC=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-bromophenoxy)propyl]-2-methylpropan-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-{[(2-fluorophenoxy)acetyl]amino}-4-(2-thienyl)-1,3-thiazol-5-yl]benzamide](/img/structure/B4964270.png)

![3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B4964279.png)

![{3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol](/img/structure/B4964290.png)

![1-[(2,4-dichlorophenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4964305.png)
![4-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4964311.png)
![7-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4964313.png)

![1-(2-methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate](/img/structure/B4964327.png)
![N-(2-fluorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4964330.png)
